molecular formula C20H16F3N3O3 B11282713 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B11282713
M. Wt: 403.4 g/mol
InChI Key: GJIWSDAVXUSILG-UHFFFAOYSA-N
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Description

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a tetrahydropyrimidine ring, a trifluoromethyl group, and a dimethylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions One common method includes the condensation of 3,4-dimethylbenzaldehyde with urea and ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the compound into corresponding alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Trifluoromethyl iodide, suitable bases like potassium carbonate

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and inflammation.

    Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The trifluoromethyl group, in particular, enhances the compound’s binding affinity and stability.

Comparison with Similar Compounds

Similar Compounds

  • 3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxamide
  • (3,4-dimethylphenyl)[2-(trifluoromethyl)phenyl]methanamine

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H16F3N3O3

Molecular Weight

403.4 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-2,4-dioxo-N-[2-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide

InChI

InChI=1S/C20H16F3N3O3/c1-11-7-8-13(9-12(11)2)26-18(28)14(10-24-19(26)29)17(27)25-16-6-4-3-5-15(16)20(21,22)23/h3-10H,1-2H3,(H,24,29)(H,25,27)

InChI Key

GJIWSDAVXUSILG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC=C3C(F)(F)F)C

Origin of Product

United States

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